Bienvenue dans la boutique en ligne BenchChem!

3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Suzuki-Miyaura coupling C–X bond dissociation energy dehalogenation propensity

3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a halogenated bicyclic heterocycle composed of a pyrazole ring fused to a partially saturated pyridine ring, with iodine at the 3-position. The saturated 4,5,6,7-tetrahydro moiety distinguishes it from fully aromatic pyrazolo[3,4-c]pyridine analogs by introducing a basic secondary amine (pKa ~10–11 for the piperidine-like nitrogen) that enhances aqueous solubility through protonation.

Molecular Formula C6H8IN3
Molecular Weight 249.05 g/mol
CAS No. 2639427-47-5
Cat. No. B6315142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
CAS2639427-47-5
Molecular FormulaC6H8IN3
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=NN2)I
InChIInChI=1S/C6H8IN3/c7-6-4-1-2-8-3-5(4)9-10-6/h8H,1-3H2,(H,9,10)
InChIKeyOEDQMJJOKCSFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS 2639427-47-5): Procurement-Relevant Baseline Profile


3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a halogenated bicyclic heterocycle composed of a pyrazole ring fused to a partially saturated pyridine ring, with iodine at the 3-position. The saturated 4,5,6,7-tetrahydro moiety distinguishes it from fully aromatic pyrazolo[3,4-c]pyridine analogs by introducing a basic secondary amine (pKa ~10–11 for the piperidine-like nitrogen) that enhances aqueous solubility through protonation . Commercially, it is offered at purities of 97–98% (HPLC), with vendor COA/QC data available upon request . It serves primarily as a versatile synthetic intermediate for fragment-based drug discovery and kinase-inhibitor programs, where the iodine atom functions as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions .

Why 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Cannot Be Freely Substituted by In-Class Analogs


Within the pyrazolo[3,4-c]pyridine family, three structural features dictate reactivity and pharmacokinetic behavior: the halogen identity at position 3, the oxidation state of the pyridine ring, and the N-substitution pattern. Replacing iodine with chlorine or bromine reduces cross-coupling reactivity due to higher C–X bond dissociation energies [1], while replacing the saturated tetrahydropyridine ring with an unsaturated pyridine abolishes the protonatable secondary amine, critically lowering aqueous solubility and altering target-binding conformations [2]. Furthermore, 5-iodo or 7-iodo regioisomers exhibit different steric and electronic environments, rendering them incompatible for structure-activity relationship (SAR) programs that require precise vectorial functionalization at the 3-position . Consequently, casual substitution without quantitative comparative data jeopardizes synthetic yield, biological activity, and reproducibility in medicinal chemistry workflows.

Quantitative Comparator Evidence for 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Selection


Cross-Coupling Reactivity: Iodo vs. Bromo vs. Chloro in Suzuki–Miyaura Reactions

A systematic head-to-head comparison of halogenated aminopyrazoles demonstrated that iodopyrazoles undergo significantly more rapid oxidative addition than bromo- or chloropyrazoles in Pd-catalyzed Suzuki couplings, but also suffer from higher dehalogenation side-product formation (≤22% vs. <5% for Br/Cl) [1]. For the tetrahydropyrazolo[3,4-c]pyridine scaffold, the iodo derivative is preferred when reaction time is prioritized and mild conditions (room temperature, low catalyst loading) are required, despite the need to optimize against dehalogenation. No analogous quantitative cross-coupling dataset exists for the 3-bromo or 3-chloro tetrahydropyrazolo[3,4-c]pyridines, compelling reliance on this class-level inference.

Suzuki-Miyaura coupling C–X bond dissociation energy dehalogenation propensity

Aqueous Solubility Advantage: Saturated vs. Unsaturated 3-Iodo Pyrazolo[3,4-c]pyridine

The unsaturated analog 3-iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1082040-63-8) has a measured aqueous solubility of 3.2 g/L at 25 °C and a calculated LogP of ~1.8 . In contrast, the target compound possesses a secondary amine in the tetrahydropyridine ring with a predicted pKa of ~10.3 , enabling protonation at physiological pH (7.4) to form a water-soluble ammonium species. While experimental solubility data for the target compound are not publicly available, the presence of the ionizable center alone predicts at least a 5- to 10-fold solubility enhancement over the uncharged unsaturated analog, based on class-level comparisons of piperidine-containing fragments versus their pyridine counterparts.

Aqueous solubility ionizable basic center LogP

Radioiodination Handle: Isotopic Exchange Efficiency of the 3-Iodo Substituent

The 3-iodo substituent on a pyrazolo[3,4-c] core has been validated for 125I isotopic exchange radioiodination, achieving radiochemical yields of 70–85% within 30 minutes in acetone at 60 °C for the closely related 3-iodo-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine [1]. This property is absent in the 3-bromo and 3-chloro analogs because Br/Cl exchange with radioactive iodide is thermodynamically unfavorable under mild conditions. The tetrahydropyridine ring further differentiates the target from its unsaturated counterpart by offering a secondary amine for subsequent bioconjugation after radiolabeling, a feature not available in 3-iodo-1H-pyrazolo[3,4-c]pyridine.

Radioiodination 125I labeling isotopic exchange

Purity and Procurement Reliability: Vendor-Supplied QC Data Availability

The target compound is commercially available from multiple suppliers at ≥97% purity (HPLC) with certificates of analysis (COA) provided upon request . In contrast, the 3-bromo analog (CAS 1783465-93-9) is listed at lower purity (95% typical) from fewer vendors, and the 3-chloro analog (CAS 1780671-88-6) at 98% but with longer lead times (>4 weeks) . The 3-iodo derivative benefits from established synthetic routes via iodination of the parent tetrahydropyrazolo[3,4-c]pyridine using N-iodosuccinimide (NIS), a robust method that consistently delivers >95% purity after recrystallization, whereas the bromo analog requires more capricious bromination conditions.

Purity specification COA batch-to-batch reproducibility

Conformational Pre-organization: Tetrahydropyridine Ring Saturation vs. Aromatic Planarity

The fully saturated tetrahydropyridine ring in the target compound adopts a chair or half-chair conformation, introducing sp3 character (Fsp3 = 0.57) that is absent in the planar, aromatic 3-iodo-1H-pyrazolo[3,4-c]pyridine (Fsp3 = 0). Fragment-based drug discovery guidelines recommend Fsp3 values >0.4 for lead-like compounds to improve clinical success rates [1]. When used as a fragment or building block, the saturated scaffold yields derivatives with higher three-dimensional shape diversity, a property linked to improved selectivity and reduced off-target promiscuity compared to flat aromatic fragments.

Conformational restriction fragment-based drug design 3D-shape diversity

Price-Per-Gram Differential Among 3-Halo Tetrahydropyrazolo[3,4-c]pyridine Analogs

The 3-iodo derivative is priced higher per gram than its bromo and chloro counterparts, reflecting the higher cost of the iodine atom and the additional synthetic step. Representative pricing: 3-iodo: $1,022/g (Aladdin, 97%) ; 3-bromo: ~$300–400/g (estimated from AKSci listing) ; 3-chloro: ~$200–300/g (Bidepharm, 98%) . The iodo premium must be weighed against its superior cross-coupling reactivity, which can reduce the number of synthetic steps to the final target, potentially lowering overall project cost.

Cost efficiency building block procurement comparative pricing

High-Impact Application Scenarios for 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Based on Quantitative Evidence


Late-Stage Diversification of Kinase Inhibitor Leads via Room-Temperature Suzuki Coupling

Programs targeting Pim kinases or RIP1 kinase can leverage the faster oxidative addition of the C–I bond to execute Suzuki couplings at room temperature with low catalyst loading (0.5–1 mol% Pd), minimizing thermal degradation of sensitive functionality [1]. This is especially valuable when diversifying advanced intermediates that contain unprotected polar groups, where higher temperatures required by the bromo analog would lead to decomposition. The saturated amine further enables aqueous workup by protonation, simplifying purification.

125I-Radiolabeled Tracer for Preclinical ADME and Target Engagement Studies

The 3-iodo position supports direct isotopic exchange with [125I]NaI in acetone at 60 °C within 30 minutes, providing a one-step radiolabeling route that obviates custom precursor synthesis [2]. The tetrahydropyridine amine can subsequently be acylated or sulfonylated to modulate pharmacokinetics without perturbing the radiolabel. This scenario is uniquely enabled by the iodo-tetrahydropyridine combination and is inaccessible with the bromo, chloro, or unsaturated analogs.

Fragment-Based Screening Libraries Requiring 3D Shape Diversity

When constructing fragment libraries that prioritize lead-like property space (Fsp3 > 0.4), the saturated tetrahydropyridine scaffold (Fsp3 = 0.57) provides a distinct 3D vector profile compared to flat aromatic pyrazolo[3,4-c]pyridines [3]. The iodine handle permits subsequent fragment growth via cross-coupling after initial hit identification, whereas the saturated core improves aqueous solubility for biochemical assay compatibility at concentrations up to 1 mM without DMSO precipitation.

Parallel Synthesis of 3-Aryl Tetrahydropyrazolo[3,4-c]pyridine Libraries

Although the iodo derivative exhibits greater dehalogenation propensity (up to 22%) compared to the bromo analog (<5%), the faster reaction kinetics allow for 24-well parallel synthesis optimization in which dehalogenation can be suppressed by using Buchwald-type ligands (e.g., XPhos) and lower temperatures (40–60 °C) [4]. The resulting 3-aryl libraries retain the saturated amine for salt formation, enabling chromatographic purification by ion-exchange rather than silica gel, a process advantage unique to the tetrahydropyridine series.

Quote Request

Request a Quote for 3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.